molecular formula C17H14 B8762575 2-Methyl-7-phenylnaphthalene CAS No. 29304-69-6

2-Methyl-7-phenylnaphthalene

Cat. No. B8762575
M. Wt: 218.29 g/mol
InChI Key: VEXACDDUPMNTLW-UHFFFAOYSA-N
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Patent
US07579417B2

Procedure details

Solution of 2-bromo-7-methylnaphthalene (10 g, 45 mmole) in ether (100 ml) was cooled to −0° C., and Ni(dppp)Cl2 and solution of PhLi (obtained from 1.3 g of Mg and 5.6 ml of PhBr in 55 ml of ether) were added subsequently. Reaction mixture was allowed to warm to room temperature, stirred for additional 4 h with heating, cooled room temperature, stirred for additional 16 h, and treated by water (100 ml). Organic layer was separated, water layer was extracted by ether (3×50 ml). Combined organic fraction was evaporated, giving practically pure solid product. The yield 9.23 g (94%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([CH3:12])=[CH:7][CH:8]=2)[CH:3]=1.[Li][C:14]1[CH:15]=[CH:16]C=[CH:18][CH:19]=1.O.[CH3:21]COCC>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:21][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([C:12]3[CH:16]=[CH:15][CH:14]=[CH:19][CH:18]=3)=[CH:7][CH:8]=2)[CH:3]=1 |^1:28,44|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC2=CC(=CC=C2C=C1)C
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
5.6 mL
Type
reactant
Smiles
[Li]C=1C=CC=CC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for additional 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
cooled room temperature
STIRRING
Type
STIRRING
Details
stirred for additional 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
water layer was extracted by ether (3×50 ml)
CUSTOM
Type
CUSTOM
Details
Combined organic fraction was evaporated
CUSTOM
Type
CUSTOM
Details
giving practically pure solid product

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1=CC2=CC(=CC=C2C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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